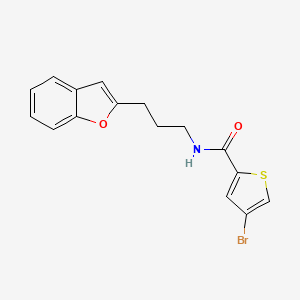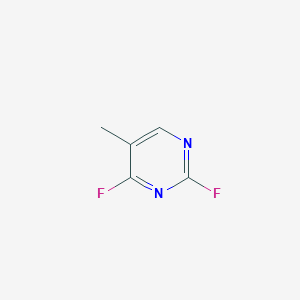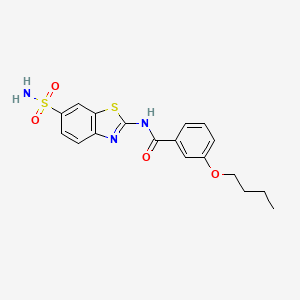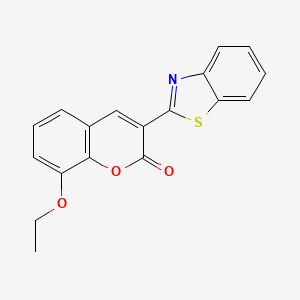![molecular formula C19H18F3NO3 B2470780 2-phénylbutanoate de ({[3-(trifluorométhyl)phényl]carbamoyl}méthyl) CAS No. 380175-32-6](/img/structure/B2470780.png)
2-phénylbutanoate de ({[3-(trifluorométhyl)phényl]carbamoyl}méthyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group and a phenylbutanoate moiety makes it an interesting subject for research in organic chemistry and related disciplines.
Applications De Recherche Scientifique
{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate typically involves the reaction of 3-(trifluoromethyl)aniline with 2-phenylbutanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with methyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various carbamoyl derivatives.
Mécanisme D'action
The mechanism of action of {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylpropanoate
- {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylpentanoate
- {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylhexanoate
Uniqueness
The uniqueness of {[3-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-phenylbutanoate lies in its specific structural features, such as the trifluoromethyl group and the phenylbutanoate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-2-16(13-7-4-3-5-8-13)18(25)26-12-17(24)23-15-10-6-9-14(11-15)19(20,21)22/h3-11,16H,2,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZAIMXHDAVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B2470703.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2470704.png)

![Tert-butyl N-[[1-[2-[cyano(ethyl)amino]ethyl]pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2470707.png)

![N-(4-Methylphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B2470710.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2470714.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2470716.png)
![2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2470719.png)
![2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2470720.png)
